molecular formula C11H5Cl2F4N3 B3145499 4-Pyrimidinamine, 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro- CAS No. 575473-54-0

4-Pyrimidinamine, 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro-

Cat. No.: B3145499
CAS No.: 575473-54-0
M. Wt: 326.07 g/mol
InChI Key: IZOZKVHSYJQORQ-UHFFFAOYSA-N
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Description

4-Pyrimidinamine, 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro- is a complex organic compound belonging to the pyrimidinamine family. This compound features a pyrimidine ring substituted with various functional groups, including chloro, fluoro, and trifluoromethyl groups. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoropyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl2F4N3/c12-7-2-1-5(3-6(7)11(15,16)17)19-9-8(14)4-18-10(13)20-9/h1-4H,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOZKVHSYJQORQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=NC(=NC=C2F)Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl2F4N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyrimidinamine, 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro- typically involves multi-step organic reactions. One common approach is the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave-assisted conditions. This method allows for the efficient formation of the pyrimidinamine core structure.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted pyrimidinamines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 4-Pyrimidinamine, 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro- is studied for its potential biological activities. It has shown promise in the development of new pharmaceuticals and agrochemicals.

Medicine: The compound is being investigated for its medicinal properties, including its potential use as an antifungal, antibacterial, or anticancer agent. Its ability to interact with biological targets makes it a valuable candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 4-Pyrimidinamine, 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro- exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine

  • 2-Chloro-N-(2-pyridinylmethyl)-4-pyrimidinamine

Uniqueness: 4-Pyrimidinamine, 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro- stands out due to its specific combination of chloro, fluoro, and trifluoromethyl groups, which confer unique chemical and biological properties. This distinct structure allows for a wide range of applications and interactions that are not observed in other similar compounds.

Biological Activity

4-Pyrimidinamine, 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro- is a synthetic compound belonging to the pyrimidine class of organic compounds. Its unique molecular structure, characterized by the presence of multiple halogen substituents and a pyrimidine ring, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in agriculture and medicine, as well as relevant case studies and research findings.

  • Molecular Formula : C13H9Cl2F3N2
  • Molecular Weight : 326.07 g/mol
  • IUPAC Name : 4-Chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoropyrimidin-2-amine

Biological Activity Overview

The biological activity of 4-Pyrimidinamine, 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro- has been investigated for various applications, particularly in agricultural and medicinal fields.

Antifungal and Herbicidal Properties

This compound has demonstrated promising antifungal and herbicidal activities. Its unique mode of action sets it apart from other compounds in its class, making it an attractive candidate for further research in both agricultural and medicinal applications. Studies indicate that it can inhibit fungal growth effectively while also exhibiting herbicidal properties against specific weed species.

Anticancer Activity

Research has shown that pyrimidine derivatives often possess significant anticancer properties. In particular, 4-Pyrimidinamine has been evaluated for its cytotoxic effects on various cancer cell lines. For instance, compounds similar to this pyrimidine derivative have exhibited potent anticancer activity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating effective inhibition at low concentrations .

The mechanism by which 4-Pyrimidinamine exerts its biological effects primarily involves the inhibition of specific enzymes or pathways crucial for cellular proliferation. For example, it may act as an enzyme inhibitor by binding to active sites, thereby blocking enzymatic activity essential for cancer cell survival or fungal growth.

Comparative Analysis with Similar Compounds

To illustrate the unique properties of 4-Pyrimidinamine, a comparison with structurally similar compounds is provided below:

Compound NameMolecular FormulaKey Features
2-Chloro-4-(trifluoromethyl)pyrimidineC5H3ClF3N2Known for its herbicidal properties
4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxaldehydeC8H10N4OSIntermediate in kinase inhibitor preparation
N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amineC20H16FN5O3Incorporates a nitro group enhancing biological activity

Case Studies and Research Findings

  • Anticancer Studies : A study evaluated the cytotoxicity of various pyrimidine derivatives against human cancer cell lines. The results indicated that derivatives with electron-rich groups exhibited superior anticancer activity compared to standard agents .
  • Antifungal Activity : In agricultural research, 4-Pyrimidinamine was tested for its efficacy against common fungal pathogens affecting crops. Results showed significant inhibition of fungal growth at concentrations as low as 100 µg/mL.
  • In Silico Studies : Computational models have predicted that this compound could serve as a potent ligand for specific biological targets involved in cancer progression and microbial resistance .

Q & A

Q. What are the common synthetic routes for preparing 4-Pyrimidinamine derivatives with chloro, fluoro, and trifluoromethyl substituents?

A multi-step synthesis approach is typically employed. For example, chlorination and fluorination of pyrimidine precursors are critical steps. In related compounds, 3-methylpyridine is oxidized to form N-oxide intermediates, followed by chlorination of the pyrimidine ring and fluorination of side chains using reagents like sulfur tetrafluoride (SF₄) or halogen exchange agents . Purification involves column chromatography or recrystallization to isolate intermediates. Yield optimization requires precise control of reaction temperature, stoichiometry, and catalyst selection (e.g., Lewis acids for chlorination) .

Q. How is the molecular structure of this compound characterized in academic research?

X-ray crystallography is the gold standard for confirming molecular geometry. For pyrimidine derivatives, dihedral angles between aromatic rings and substituents (e.g., chloro, trifluoromethyl groups) are analyzed to assess planarity and steric effects . Complementary techniques like NMR (¹H/¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) validate purity and functional groups. For instance, ¹⁹F NMR is critical for tracking fluorination efficiency .

Q. What preliminary biological activities are associated with this compound’s structural analogs?

Analogs with chloro-fluoro-trifluoromethyl motifs show potential in medicinal chemistry (e.g., kinase inhibition) and agrochemical development (e.g., herbicidal activity). Computational docking studies suggest interactions with enzymes like cytochrome P450 or acetylcholinesterase due to electron-withdrawing substituents enhancing binding affinity . Initial screenings often use in vitro assays (e.g., MIC for antimicrobial activity) .

Advanced Research Questions

Q. How can fluorination steps in the synthesis of this compound be optimized for higher yields?

Fluorination efficiency depends on reagent selection and reaction medium. For example, using anhydrous hydrogen fluoride (HF) or fluorinating agents like DAST (diethylaminosulfur trifluoride) in aprotic solvents (e.g., DCM) minimizes side reactions. Kinetic studies via GC-MS or in situ FTIR help monitor intermediate formation and adjust reaction time/temperature . Post-reaction quenching with aqueous bases (e.g., NaHCO₃) improves safety and product stability .

Q. What computational methods are suitable for predicting this compound’s reactivity and binding modes?

Density Functional Theory (DFT) calculations assess electronic properties (e.g., Fukui indices for electrophilic/nucleophilic sites). Molecular dynamics (MD) simulations model interactions with biological targets, such as DNA gyrase or fungal CYP51, leveraging the compound’s halogen-bonding capabilities. QSAR models trained on analogs with similar substituents predict toxicity and bioactivity .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or MS data often arise from residual solvents, tautomerism, or polymorphism. For example, chloro-substituted pyrimidines may exhibit rotational isomerism, resolved via variable-temperature NMR. Single-crystal XRD can distinguish between polymorphs, while HPLC-MS identifies impurities from incomplete reactions .

Q. What challenges arise during scale-up of this compound, and how are they mitigated?

Scaling chlorination/fluorination reactions introduces exothermic risks and byproduct accumulation. Continuous-flow reactors improve heat dissipation and mixing efficiency. Waste management protocols (e.g., segregating halogenated byproducts) are critical to meet environmental regulations, as highlighted in safety guidelines for pyrimidine intermediates . Process analytical technology (PAT) tools, like inline IR spectroscopy, enable real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Pyrimidinamine, 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro-
Reactant of Route 2
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4-Pyrimidinamine, 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro-

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